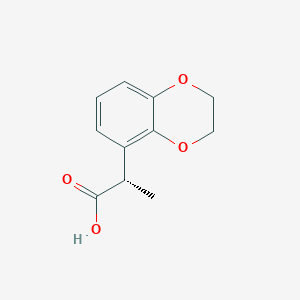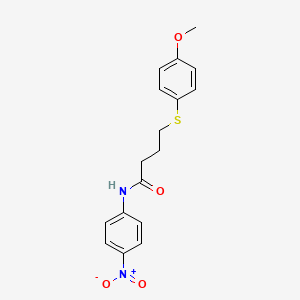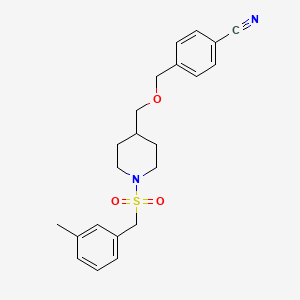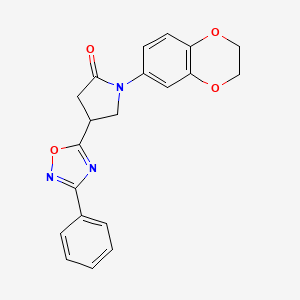![molecular formula C8H11NO B2492888 (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine CAS No. 2418593-66-3](/img/structure/B2492888.png)
(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,3R,5R,6S)-9-Oxatricyclo[42102,5]non-7-en-3-amine is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine typically involves multiple steps, starting from simpler organic molecules. One common approach involves the cyclization of appropriate precursors under controlled conditions. Specific reagents and catalysts are used to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its tricyclic structure can serve as a model for understanding the behavior of similar natural products.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Azatricyclo[4.2.1.02,5]non-7-en-4-one: This compound shares a similar tricyclic structure but differs in its functional groups and reactivity.
Norbornene derivatives: These compounds have a related bicyclic structure and are used in similar applications.
Uniqueness
(1R,2R,3R,5R,6S)-9-Oxatricyclo[42102,5]non-7-en-3-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1R,2R,3R,5R,6S)-9-oxatricyclo[4.2.1.02,5]non-7-en-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-5-3-4-6-1-2-7(10-6)8(4)5/h1-2,4-8H,3,9H2/t4-,5+,6-,7+,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZMYNKJMCQAFU-BZCSJUTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C=CC(C2C1N)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]3C=C[C@H]([C@H]2[C@@H]1N)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine](/img/structure/B2492809.png)

![(E)-N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2492813.png)
![1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492815.png)
![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)


![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2492820.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492821.png)
![1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B2492822.png)
![2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2492826.png)
![N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492827.png)
